Cas no 1116-61-6 (Borane, tripropyl-)

Borane, tripropyl- (C₉H₂₁B) is a trialkylborane compound characterized by its three propyl groups bonded to a central boron atom. This organoborane is commonly utilized as a reducing agent and intermediate in organic synthesis, particularly in hydroboration reactions. Its steric bulk and electron-rich nature make it effective for selective reductions and the formation of boron-carbon bonds. The compound is typically handled under inert conditions due to its sensitivity to air and moisture. Tripropylborane is valued for its reactivity in producing organoborates and other derivatives, which are useful in cross-coupling reactions and asymmetric synthesis. Proper storage and handling are essential to maintain stability and performance.
Borane, tripropyl- structure
Borane, tripropyl- structure
商品名:Borane, tripropyl-
CAS番号:1116-61-6
MF:C9H21B
メガワット:140.07404
MDL:MFCD01116616
CID:145960
PubChem ID:14224

Borane, tripropyl- 化学的及び物理的性質

名前と識別子

    • Borane, tripropyl-
    • Tripropylborane
    • Tripropyl boron
    • BRN 1071220
    • ZMPKTELQGVLZTD-UHFFFAOYSA-N
    • 1116-61-6
    • MFCD01740770
    • DTXSID50149695
    • tri-n-propylboron
    • InChI=1/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H
    • Borine, tripropyl-
    • MDL: MFCD01116616
    • インチ: InChI=1S/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3
    • InChIKey: ZMPKTELQGVLZTD-UHFFFAOYSA-N
    • ほほえんだ: C(B(CCC)CCC)CC

計算された属性

  • せいみつぶんしりょう: 139.17733
  • どういたいしつりょう: 140.173631
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 6
  • 複雑さ: 47.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 密度みつど: 0.7204
  • ゆうかいてん: -56°C
  • ふってん: 159°C
  • フラッシュポイント: 56.8°C
  • 屈折率: 1.4135
  • PSA: 0

Borane, tripropyl- セキュリティ情報

  • 危険物輸送番号:2845
  • 包装グループ:I
  • 危険レベル:4.2

Borane, tripropyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H68074-100 ml
Borane, tripropyl-
1116-61-6 1.0 M solution in THF, SpcSeal
100 ml
¥480 2023-09-19
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H68074-500 ml
Borane, tripropyl-
1116-61-6 1.0 M solution in THF, SpcSeal
500 ml
¥1410 2023-09-19
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H68074-1L
Borane, tripropyl-
1116-61-6 1.0 M solution in THF, SpcSeal
1l
¥2390 2023-04-09
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H68074-1 l
Borane, tripropyl-
1116-61-6 1.0 M solution in THF, SpcSeal
1 l
¥2390 2023-09-19
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H68074-500mL
Borane, tripropyl-
1116-61-6 1.0 M solution in THF, SpcSeal
500ml
¥1410 2023-04-09
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H68074-100mL
Borane, tripropyl-
1116-61-6 1.0 M solution in THF, SpcSeal
100ml
¥390 2023-04-09

Borane, tripropyl- 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Product subclass 38: trialkylboranes
Zaidlewicz, M.; Krzeminski, M., Science of Synthesis, 2004, 6, 1097-1215

Borane, tripropyl- Raw materials

Borane, tripropyl- Preparation Products

Borane, tripropyl- 関連文献

Borane, tripropyl-に関する追加情報

Introduction to Borane, Tripropyl- (CAS No. 1116-61-6)

Borane, tripropyl- (CAS No. 1116-61-6) is a significant compound in the field of organoboron chemistry, widely recognized for its unique properties and versatile applications. This organoboron compound, characterized by its tripropyl substituents, has garnered considerable attention in both academic research and industrial development due to its reactivity and utility in synthetic chemistry.

The molecular structure of Borane, tripropyl- consists of a boron atom bonded to three propyl groups, providing a stable yet reactive framework that facilitates various chemical transformations. This compound is particularly valued for its role as a precursor in the synthesis of more complex boron-containing molecules, which are essential in pharmaceuticals, materials science, and catalysis.

In recent years, the applications of Borane, tripropyl- have expanded significantly, driven by advancements in synthetic methodologies and an increased understanding of its reactivity. One of the most notable areas of research involves its use in cross-coupling reactions, where it serves as an effective reagent for forming carbon-carbon bonds. These reactions are pivotal in the construction of complex organic molecules, including those found in active pharmaceutical ingredients (APIs).

Moreover, the compound has been explored in the development of novel catalysts. Boranes are known for their ability to stabilize reactive intermediates and transition states, making them invaluable in catalytic processes. For instance, Borane, tripropyl- has been utilized in the synthesis of transition metal complexes that exhibit high catalytic activity in various organic transformations. These findings have not only enhanced our understanding of organoboron chemistry but also opened new avenues for the development of more efficient synthetic routes.

Recent studies have also highlighted the potential of Borane, tripropyl- in medicinal chemistry. Boron-containing compounds have shown promise as therapeutic agents due to their unique biological activities. For example, derivatives of boranes have been investigated for their antiviral and anticancer properties. The reactivity of Borane, tripropyl- allows for the facile introduction of boron atoms into molecular frameworks, which can be further functionalized to produce biologically active compounds.

The synthesis of Borane, tripropyl- is another area where significant progress has been made. Traditional methods often involve the use of highly reactive boranes that require careful handling and specialized equipment. However, newer synthetic approaches have enabled the production of this compound under milder conditions, improving safety and efficiency. These advancements have made it more accessible for researchers to incorporate boranes into their synthetic strategies.

In addition to its synthetic applications, Borane, tripropyl- has found utility in materials science. Boron-containing polymers and coatings exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications. The incorporation of boranes into these materials can lead to novel properties that are not achievable with traditional organic polymers.

The future prospects for Borane, tripropyl- are promising, with ongoing research aimed at uncovering new applications and refining existing ones. As our understanding of organoboron chemistry continues to evolve, it is likely that this compound will play an even greater role in various scientific and industrial domains. The continued exploration of its reactivity and functionality will undoubtedly lead to innovative breakthroughs that benefit multiple sectors.

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